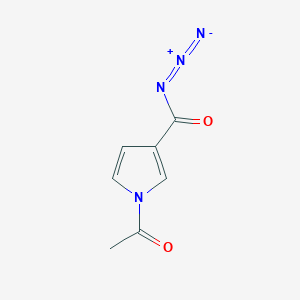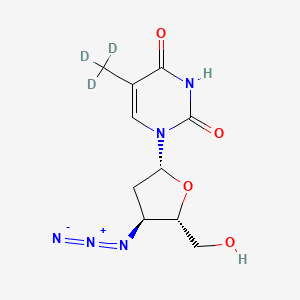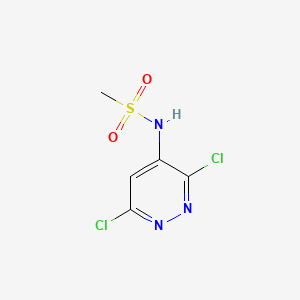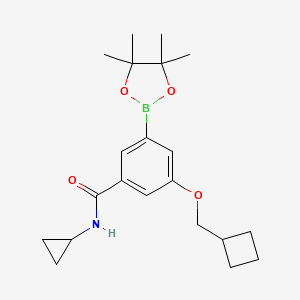
1-Acetylpyrrole-3-carbonyl Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetylpyrrole-3-carbonyl Azide is an organic compound that belongs to the class of azides, which are known for their high reactivity and versatility in synthetic chemistry. This compound features a pyrrole ring substituted with an acetyl group at the 1-position and a carbonyl azide group at the 3-position. Azides are often used as intermediates in organic synthesis due to their ability to undergo a variety of chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Acetylpyrrole-3-carbonyl Azide can be synthesized through a multi-step process. One common method involves the initial formation of 1-acetylpyrrole, which is then subjected to a series of reactions to introduce the carbonyl azide group. The synthesis typically involves the following steps:
Formation of 1-Acetylpyrrole: This can be achieved through the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalyst such as iron (III) chloride.
Introduction of the Carbonyl Azide Group: The acetylpyrrole is then reacted with hydrazine hydrate to form a hydrazide intermediate, which is subsequently treated with nitrous acid to generate the acyl azide.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure safety and efficiency, given the potentially explosive nature of azides .
Análisis De Reacciones Químicas
Types of Reactions: 1-Acetylpyrrole-3-carbonyl Azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Cycloaddition: Copper (I) salts as catalysts in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Aplicaciones Científicas De Investigación
1-Acetylpyrrole-3-carbonyl Azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in live cells.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Acetylpyrrole-3-carbonyl Azide involves its high reactivity due to the presence of the azide group. The azide group can undergo nucleophilic substitution, cycloaddition, and reduction reactions, leading to the formation of various products. In bioorthogonal chemistry, the azide group can react with alkynes to form stable triazoles, enabling the labeling and tracking of biomolecules .
Comparación Con Compuestos Similares
Phenyl Azide: Another organic azide with similar reactivity but different structural features.
Benzoyl Azide: Similar in reactivity but used in different synthetic applications.
Acyl Azides: A broader class of compounds that includes 1-Acetylpyrrole-3-carbonyl Azide and other structurally related azides.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and applications compared to other azides. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and related fields .
Propiedades
Fórmula molecular |
C7H6N4O2 |
|---|---|
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
1-acetylpyrrole-3-carbonyl azide |
InChI |
InChI=1S/C7H6N4O2/c1-5(12)11-3-2-6(4-11)7(13)9-10-8/h2-4H,1H3 |
Clave InChI |
HRSSRWKAQTXXHF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=CC(=C1)C(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)



![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)
![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)







